molecular formula C18H17N3O4 B2486105 1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705881-63-5

1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2486105
CAS No.: 1705881-63-5
M. Wt: 339.351
InChI Key: CUDSICZNTNVJMO-UHFFFAOYSA-N
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Description

1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Ligands

Research has shown that spiro[isobenzofuran-1,4'-piperidines] and related compounds exhibit significant affinity for sigma receptors, which are implicated in a variety of biological processes and diseases. These compounds have been synthesized and evaluated for their sigma 1 and sigma 2 receptor binding properties. For example, certain derivatives have been found to preferentially bind to sigma 2 receptors, indicating their potential use in exploring sigma receptor-mediated pharmacology and developing therapeutic agents targeting these receptors (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Spiro[isobenzofuran-1,4'-piperidines] have also been synthesized with the aim of developing new central nervous system agents. Early studies focused on derivatives such as 1'-methyl-3-phenylspiro[isobenzofuran-1,4'-piperidine], which showed promise in inhibiting tetrabenazine-induced ptosis, suggesting potential antipsychotic or antidepressant properties (Bauer et al., 1976). Further research in this area might uncover new therapeutic options for CNS disorders.

Synthesis Techniques

The compound and its derivatives have been the subject of research focusing on synthetic methodologies as well. Studies have been conducted to develop efficient synthetic routes for spiro[isobenzofuran-1,4'-piperidines] and related structures, facilitating the exploration of their pharmacological properties. For instance, one-pot synthesis approaches have been developed to create various derivatives of spiro-isobenzofuran compounds under mild conditions, expanding the toolkit available for medicinal chemistry and drug discovery efforts (Mousavi et al., 2020).

Potential for 5-HT3 Receptor Antagonism

Another avenue of research has explored spiro-piperidine derivatives as potential 5-HT3 receptor antagonists. The 5-HT3 receptor is a target for the treatment of various conditions, including nausea, anxiety, and irritable bowel syndrome. Spiro-piperidine compounds have been synthesized and evaluated for their ability to bind to and inhibit this receptor, offering a new direction for the development of 5-HT3 receptor antagonists (Whelan et al., 1995).

Safety and Hazards

The compound has several hazard statements: H302-H312-H315-H319-H332-H335 . This means it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1'-[2-(6-oxopyridazin-1-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-15-6-3-9-19-21(15)12-16(23)20-10-7-18(8-11-20)14-5-2-1-4-13(14)17(24)25-18/h1-6,9H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDSICZNTNVJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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